4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, phenyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions:
Thioether Formation: The attachment of the piperidinyl ethyl sulfanyl group involves nucleophilic substitution reactions, where a thiol group reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, Friedel-Crafts catalysts, and other electrophiles are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding substitution and oxidation reactions on complex aromatic systems.
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidinyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The piperidinyl group can enhance binding affinity to certain targets, while the fluorophenyl and phenyl groups contribute to the compound’s overall stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-6-phenyl-2-{[2-(morpholin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile: Similar structure but with a morpholine ring instead of piperidine.
4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile: Chlorine substituent instead of fluorine.
4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carboxamide: Carboxamide group instead of carbonitrile.
Uniqueness
The unique combination of the fluorophenyl, phenyl, and piperidinyl groups in 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile provides distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the piperidinyl group offers potential interactions with biological targets.
Properties
Molecular Formula |
C25H24FN3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H24FN3S/c26-21-11-9-19(10-12-21)22-17-24(20-7-3-1-4-8-20)28-25(23(22)18-27)30-16-15-29-13-5-2-6-14-29/h1,3-4,7-12,17H,2,5-6,13-16H2 |
InChI Key |
FEQGFJDPCQGFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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